

biological activity of 5-bromo-6-methyl-1H-indole derivatives

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Compound of Interest

Compound Name: *5-bromo-6-methyl-1H-indole*

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An In-depth Technical Guide on the Biological Activity of 5-Bromo-1H-Indole Derivatives

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a significant lack of specific studies focused on the biological activity of **5-bromo-6-methyl-1H-indole** derivatives. Research papers detailing quantitative data, experimental protocols, and mechanisms of action for this specific substitution pattern are not readily available.

Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the biological activities of the broader, yet closely related and well-documented class of 5-bromo-1H-indole derivatives. The principles, experimental methodologies, and observed activities within this class serve as a critical foundation for investigating novel derivatives, including those with a 6-methyl substitution.

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the C-5 position has been shown to significantly modulate the biological profile of these molecules, often enhancing their potency in various therapeutic areas.^{[1][2]} This guide summarizes the key findings in the anticancer and antimicrobial activities of these compounds.

Anticancer Activity of 5-Bromo-1H-Indole Derivatives

Derivatives of 5-bromo-indole have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. The data below, compiled from various

studies, highlights the potency of these compounds, often compared against standard chemotherapeutic agents like Sunitinib and Cisplatin.[3][4]

Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected 5-Bromo-Indole Derivatives

Compound Class	Derivative Example	Cancer Cell Line	IC ₅₀ (µM)	Reference Compound	IC ₅₀ (µM)	Source(s)
5-Bromo-7-azaindolin-2-one						
7-azaindolin-2-one	Compound 23p	HepG2 (Liver)	2.357	Sunitinib	31.594	[4]
		A549 (Lung)	2.894	Sunitinib	49.036	[4]
		Skov-3 (Ovarian)	3.012	Sunitinib	35.871	[4]
5-Bromo-indole						
Phytoalexin Analogue	Thiourea Derivative	A549 (Lung)	5.5	Cisplatin	10.1	[3]
		HeLa (Cervical)	6.2	Cisplatin	12.4	[3]
		MCF-7 (Breast)	7.9	Cisplatin	15.6	[3]
Pyrazole-Indole Hybrid	7a	HepG2 (Liver)	6.1	Doxorubicin	24.7	[5]

| Pyrazole-Indole Hybrid | 7b | HepG2 (Liver) | 7.9 | Doxorubicin | 24.7 | [5] |

Note: The specific structures of the derivative examples are detailed in the cited source literature. This table is intended for comparative purposes.

Antimicrobial Activity of 5-Bromo-1H-Indole Derivatives

The 5-bromo-indole scaffold is also a promising backbone for the development of new antimicrobial agents. Studies have shown that these derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria.[\[6\]](#)[\[7\]](#)

Table 2: In Vitro Antibacterial Activity (MIC) of Selected 5-Bromo-Indole Derivatives

Compound Class	Derivative Example	Bacterial Strain	MIC (µg/mL)	Reference Compound(s)	Source(s)
5-Bromoindole-2-carboxamides	Compound 7a	<i>E. coli</i>	0.46	Gentamicin, Ciprofloxacin	[6]
	Compound 7b	<i>E. coli</i>	0.35	Gentamicin, Ciprofloxacin	[6]
	Compound 7c	<i>E. coli</i>	0.42	Gentamicin, Ciprofloxacin	[6]
	Compound 7a	<i>P. aeruginosa</i>	0.93	Gentamicin, Ciprofloxacin	[6]
	Compound 7b	<i>P. aeruginosa</i>	1.25	Gentamicin, Ciprofloxacin	[6]
	Compound 7g	<i>K. pneumoniae</i>	0.93	Gentamicin, Ciprofloxacin	[6]

|| Compound 7h | *S. Typhi* | 0.62 | Gentamicin, Ciprofloxacin [\[6\]](#) |

Note: The specific structures of the derivative examples are detailed in the cited source literature. MIC values indicate the minimum inhibitory concentration.

Key Experimental Protocols

The following are generalized methodologies for assays commonly used to evaluate the biological activity of 5-bromo-indole derivatives, based on descriptions in the cited literature.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** The synthesized 5-bromo-indole derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.
- **MTT Incubation:** After the treatment period, the medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
- **Data Analysis:** Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.^[4]

Broth Microdilution Method for MIC Determination

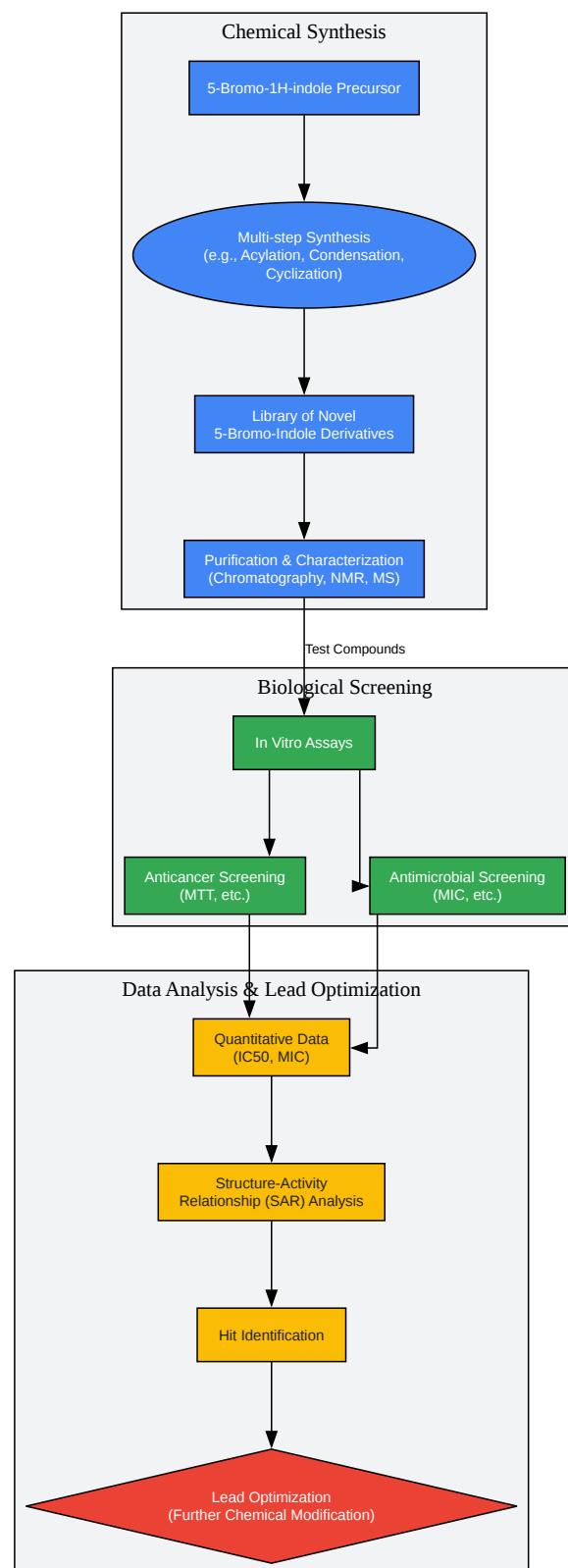
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

- Compound Preparation: A serial two-fold dilution of each 5-bromo-indole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
- Inoculum Preparation: A standardized suspension of the target bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This is further diluted to achieve a final concentration of about 5×10^5 CFU/mL in the wells.
- Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria, no compound) and negative (medium, no bacteria) control wells are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[\[6\]](#)

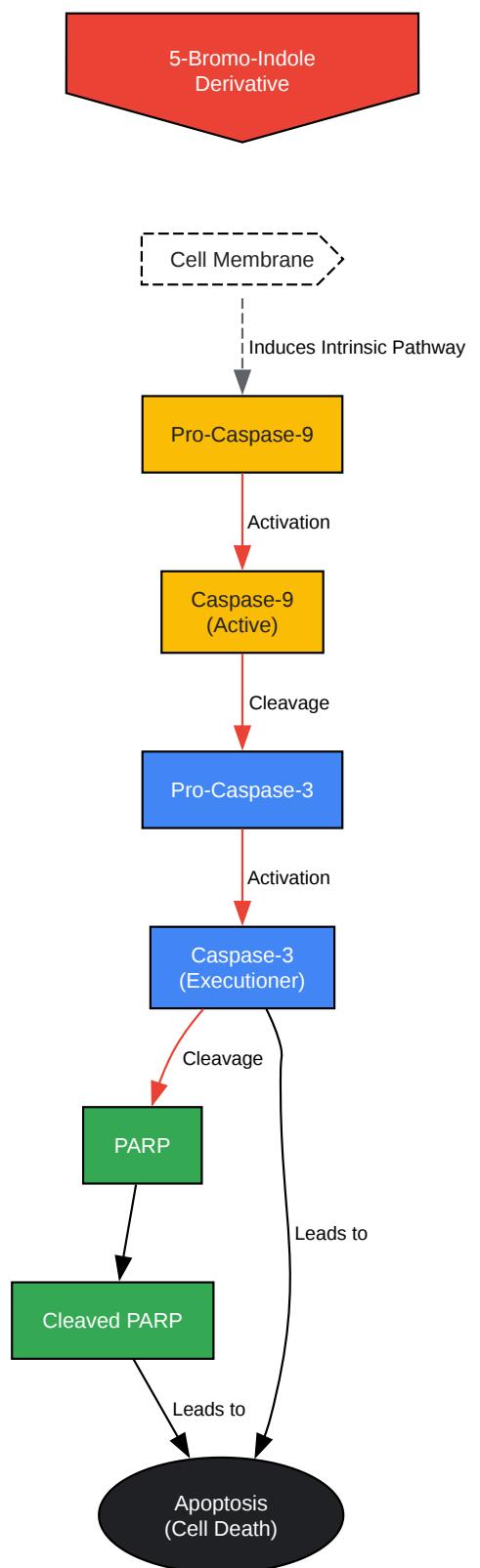
Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes relevant to drug discovery with indole derivatives.



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Caption: General workflow for synthesis and biological screening of novel indole derivatives.

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Caption: A representative intrinsic apoptosis pathway induced by an anticancer agent.

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